3'-Methoxy apiin

Vue d'ensemble

Description

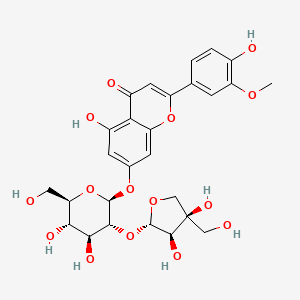

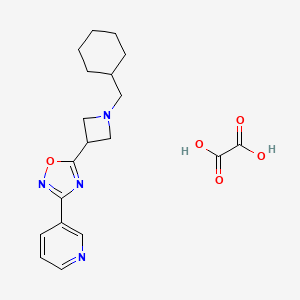

3’-Methoxy apiin, also known as Graveobioside B, is a flavone . It can be found in Uraria crinite and celery . It is an innovative natural compound that has been envisaged to study an array of ailments such as inflammation, oxidative stress, and even cancer .

Molecular Structure Analysis

The molecular formula of 3’-Methoxy apiin is C27H30O15 . Its molecular weight is 594.5 g/mol . The IUPAC name is 7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one .Physical And Chemical Properties Analysis

3’-Methoxy apiin is a powder that is stable at -20°C for 3 years and at 4°C for 2 years . In solvent, it is stable at -80°C for 6 months and at -20°C for 1 month . The exact mass and monoisotopic mass are 594.15847025 g/mol . It has 8 hydrogen bond donors, 15 hydrogen bond acceptors, and 8 rotatable bonds .Applications De Recherche Scientifique

Determination in Hunan Celery

A study by Hu Die (2009) focused on determining the contents of Apiin and 3’-methoxy Apiin in Hunan Celery using High-Performance Liquid Chromatography. The research highlighted the differences in the contents of these compounds in celery leaves compared to stems, with higher concentrations found in leaves.

Biosynthesis in Parsley Plants

Research by Hahlbrock et al. (1971) studied the biosynthesis of apiin and the corresponding glycoside of chrysoeriol (3'-methoxyapigenin) in young parsley plants. The study involved analyzing enzyme activities related to the biosynthesis of these compounds during plant growth.

Screening of Pharmacological Activities in Celery

Hu Ji-son (2014) conducted a study on the pharmacologic activity of various compounds, including 3′-methoxy-apigenin, derived from celery. The research, published in Hunan Agricultural Sciences, involved screening for activities related to metabolic syndrome and cancer cell inhibition using high-throughput screening technology.

Wood Isotopic Reference Materials for Methoxy Groups

A study by Greule et al. (2020) explored the use of wood isotopic reference materials for measuring stable carbon and hydrogen isotope values of methoxy groups in plants. This research is significant for applications in various fields, including biogeochemical and paleoclimatic research.

In Vitro and Cellular Antioxidant Activities

The in vitro and cellular antioxidant activities of compounds, including 3-deoxyanthocyanidins (which are structurally similar to 3'-methoxy apiin), were investigated by Xiong et al. (2021). This study aimed to understand the antioxidant potency and structure-activity relationships of these compounds.

Genetic Variation in Corn Inbreds

Research by Widstrom and Snook (1998) explored the genetic variation of maysin and its analogues, including 3'-methoxymaysin, in corn silks. This study contributes to understanding the inheritance of these compounds for developing germplasm with high concentrations.

Flavonoid Isolation and Characterisation

Chen Jing-ping (2009) conducted a study on the separation, purification, and identification of flavonoids from celery leaves, including 3′-Methoxy Apiin. This research, published in Food and Machinery, utilized chromatographic techniques and spectral methods for structural identification.

Antioxidant and Immunomodulatory Constituents of Henna Leaves

A study by Mikhaeil et al. (2004) on henna leaves identified several compounds, including apiin, and studied their immunomodulatory and antioxidant activities. This research contributes to the understanding of the biological activities of these compounds.

Safety and Hazards

Orientations Futures

While specific future directions for 3’-Methoxy apiin are not detailed in the search results, it is worth noting that the potential role of related flavonoids like apigenin in cardiometabolic diseases has been highlighted . Further investigation into the potential interactions between apigenin and human gut microbiota, as well as the bioactivities of apigenin bacterial metabolites, is suggested .

Propriétés

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-37-17-4-11(2-3-13(17)30)16-7-15(32)20-14(31)5-12(6-18(20)40-16)39-25-23(22(34)21(33)19(8-28)41-25)42-26-24(35)27(36,9-29)10-38-26/h2-7,19,21-26,28-31,33-36H,8-10H2,1H3/t19-,21-,22+,23-,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQQQCVFOLKXGH-LDSFXQROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317152 | |

| Record name | Graveobioside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33579-63-4 | |

| Record name | Graveobioside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33579-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Graveobioside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2411197.png)

![N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2411198.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2411200.png)

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411202.png)

![2-(2-Chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide](/img/structure/B2411208.png)

![furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2411209.png)

![N-[1-(prop-2-enoyl)piperidin-3-yl]methanesulfonamide](/img/structure/B2411212.png)

![2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2411220.png)